Murrangatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isolation and Characterization:

Minumicrolin is a naturally occurring compound isolated from the leaves of the Michelia figo plant, commonly known as the banana shrub or broad-leaved Michelia []. Studies have employed various techniques, including solvent extraction, column chromatography, and nuclear magnetic resonance (NMR) spectroscopy, to isolate and characterize Minumicrolin [, ]. These techniques allow researchers to identify the unique structure of the molecule and confirm its presence in the plant material.

Antibacterial Activity:

Several studies have investigated the antibacterial properties of Minumicrolin. Research suggests that it possesses activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, ]. These studies typically employ broth microdilution assays to determine the minimum inhibitory concentration (MIC) of Minumicrolin, which is the lowest concentration required to inhibit bacterial growth. While the exact mechanisms of Minumicrolin's antibacterial activity remain under investigation, some studies suggest it may disrupt bacterial cell membranes [].

Anti-inflammatory Activity:

In vitro studies have explored the potential anti-inflammatory properties of Minumicrolin. These studies often utilize cell lines stimulated with inflammatory agents, followed by treatment with Minumicrolin and assessment of inflammatory markers like cytokines and pro-inflammatory enzymes []. Research suggests that Minumicrolin may exhibit anti-inflammatory effects by modulating various signaling pathways involved in inflammation []. However, further investigation is needed to understand its potential therapeutic applications.

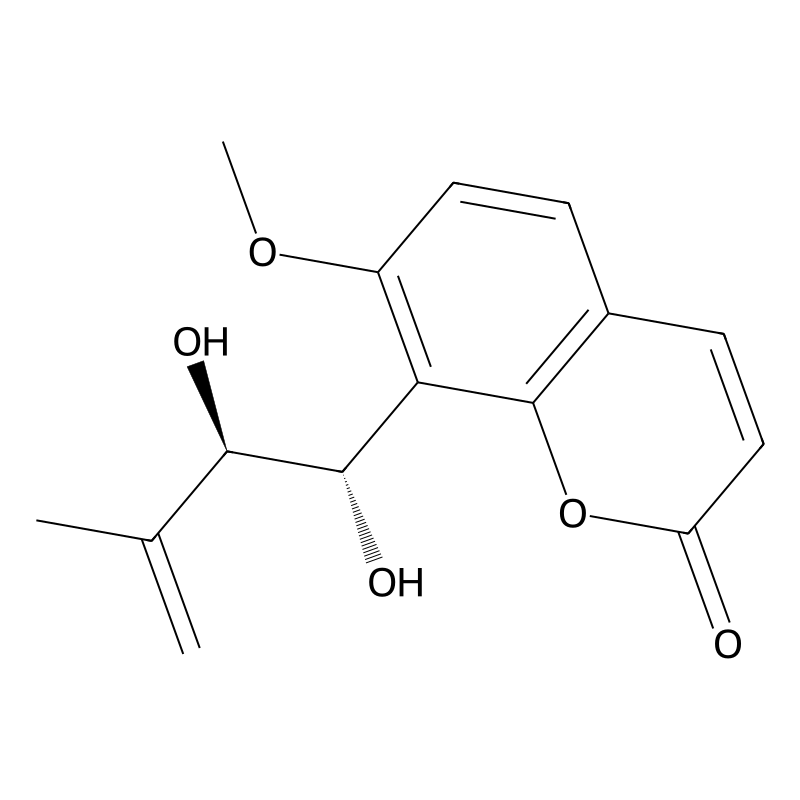

Murrangatin is a naturally occurring compound classified as a coumarin, with the chemical formula C15H16O5 and a molecular weight of 276.3 g/mol. It is identified by the CAS number 37126-91-3 and has been isolated from various plants, notably from the genus Murraya, particularly Murraya exotica and Murraya paniculata. The structural formula of murrangatin is represented as 8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one, indicating its complex arrangement of functional groups that contribute to its biological activities .

Murrangatin appears as a powder and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. Its unique structure and properties make it a subject of interest in various fields of research, particularly in pharmacology and medicinal chemistry.

- Studies suggest that minumicrolin inhibits the activation of EBV early antigen (EA) [, ]. EBV EA is a protein involved in the viral replication cycle []. By inhibiting its activation, minumicrolin may potentially prevent viral replication and spread.

- The exact mechanism by which minumicrolin interacts with EBV and hinders EA activation remains to be fully elucidated [, ].

- Currently, there is limited information on the safety profile of minumicrolin.

- As with many natural products, further research is needed to assess its potential toxicity and other safety concerns.

- It is important to note that minumicrolin is currently available for research purposes only and not for therapeutic use [].

Murrangatin exhibits significant biological activity across various domains:

- Anti-inflammatory Effects: It has been shown to downregulate pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha, along with matrix metalloproteinases, indicating potential use as an anti-inflammatory agent .

- Antitumor Properties: Murrangatin inhibits the activation of Epstein-Barr virus early antigen and demonstrates cytotoxicity against cholangiocarcinoma cell lines, suggesting its role as an anti-tumor-promoting agent .

- Antibacterial Activity: The compound shows antibacterial effects against Porphyromonas gingivalis, which is significant in periodontal disease treatment .

- Angiogenesis Inhibition: Research indicates that murrangatin can inhibit angiogenesis in lung cancer models by affecting the AKT signaling pathway, which is crucial for tumor growth and metastasis .

Murrangatin can be synthesized through various methods, including:

- Natural Extraction: It is primarily obtained from the leaves and fruits of Murraya species through solvent extraction methods.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler coumarin derivatives or other phenolic compounds. Specific synthetic routes have not been extensively detailed in available literature but typically include steps for functional group modifications.

- Biotransformation: Utilizing microbial or enzymatic processes to convert simpler precursors into murrangatin has been explored but requires further research for optimization.

Murrangatin has potential applications in several areas:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it may be developed into therapeutic agents for treating various diseases.

- Cosmetics: Its antibacterial properties could be utilized in formulations aimed at skin health.

- Agriculture: The compound might have applications as a natural pesticide or growth regulator due to its biological activity against pathogens.

Studies on murrangatin's interactions with biological systems indicate:

- Cell Signaling Pathways: Murrangatin modulates key signaling pathways such as AKT and extracellular signal-regulated kinase 1/2 (ERK 1/2), impacting cellular processes like proliferation and migration .

- Synergistic Effects: Research suggests potential synergistic effects when combined with other compounds, enhancing its therapeutic efficacy against tumors or infections.

Murrangatin shares structural similarities with other coumarins and flavonoids. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Murracarpin | Coumarin | Anti-inflammatory properties |

| Murranganonesenecionate | Coumarin | Antimicrobial activity |

| Micropubescin | Coumarin | Antioxidant effects |

| 3', 4', 5', 7-tetramethoxyflavone | Flavonoid | Anticancer properties |

Uniqueness of Murrangatin

Murrangatin is unique due to its specific combination of hydroxyl and methoxy groups that enhance its solubility and biological activity compared to other coumarins. Its demonstrated ability to inhibit angiogenesis specifically through modulation of the AKT pathway distinguishes it from similar compounds that may not exhibit this mechanism.

Murrangatin possesses the molecular formula C15H16O5, representing a coumarin derivative with a complex substituted structure [1]. The compound exhibits a molecular weight of 276.28 grams per mole, as determined through computational analysis by PubChem [1]. The exact mass of murrangatin has been precisely measured at 276.09977361 Daltons, with the monoisotopic mass identical to this value [1]. These molecular parameters classify murrangatin as a medium-sized organic molecule within the coumarin family of natural products [1].

The structural composition includes fifteen carbon atoms, sixteen hydrogen atoms, and five oxygen atoms, indicating a moderate degree of unsaturation with fourteen indices of hydrogen deficiency [34]. The molecular weight places murrangatin in the range typical for bioactive coumarins found in natural sources [5]. Chemical registry databases consistently report the Chemical Abstracts Service number as 37126-91-3, providing unambiguous identification of this specific compound [1] [2] [4] [5].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C15H16O5 | Computational Analysis [1] |

| Molecular Weight | 276.28 g/mol | PubChem Calculation [1] |

| Exact Mass | 276.09977361 Da | High-Resolution Mass Spectrometry [1] |

| Monoisotopic Mass | 276.09977361 Da | Mass Spectrometric Analysis [1] |

| Hydrogen Deficiency Index | 14 | Structural Analysis [34] |

Stereochemistry and Isomeric Forms

Murrangatin exhibits significant stereochemical complexity due to the presence of two chiral centers within its α-glycol moiety, resulting in distinct diastereomeric forms [9] [10]. The stereochemical understanding of this compound has undergone substantial revision through advanced spectroscopic investigations [9]. The compound exists as two primary diastereomeric forms, distinguished by their relative configurations at the vicinal diol positions [9] [10].

Erythro-Murrangatin

Erythro-murrangatin represents one of the two diastereomeric forms of the compound, characterized by a specific spatial arrangement of hydroxyl groups at the α-glycol moiety [9]. Historical literature initially assigned the erythro configuration to what is now recognized as threo-murrangatin, necessitating a complete revision of stereochemical assignments [9] [10]. Nuclear Overhauser Effect experiments conducted on acetonide derivatives provided definitive evidence for the correct stereochemical assignment [9].

The erythro configuration corresponds to what was previously identified as minumicrolin in earlier publications [9] [10]. This diastereomer exhibits distinct nuclear magnetic resonance spectral characteristics that allow for unambiguous identification and differentiation from its threo counterpart [17]. The structural determination utilized sophisticated two-dimensional nuclear magnetic resonance techniques to establish the relative configuration with certainty [9].

Threo-Murrangatin

Threo-murrangatin constitutes the second major diastereomeric form, distinguished by an alternative arrangement of the α-glycol substituents [9] [10]. Comprehensive stereochemical analysis revealed that the compound previously designated as murrangatin actually possesses the threo configuration, contrary to initial assignments [9]. The absolute configuration of negative murrangatin has been definitively established as [R,R] through circular dichroism spectrum analysis of tetrahydromurrangatin dibenzoate derivatives [9].

Advanced spectroscopic investigations demonstrated that threo-murrangatin exhibits characteristic fragmentation patterns and nuclear magnetic resonance signatures distinct from the erythro form [12]. The threo configuration shows enhanced reactivity under acidic conditions, leading to rearrangement products with tetrahydrofuryl side chains through stereoelectronically controlled pathways [12]. These reactivity differences provide additional methods for stereochemical assignment and synthetic transformation [12].

| Diastereomer | Historical Assignment | Revised Configuration | Absolute Configuration |

|---|---|---|---|

| Erythro-Murrangatin | Threo | Erythro | Not Determined [9] |

| Threo-Murrangatin | Erythro | Threo | [R,R] for (-)-form [9] |

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for murrangatin through analysis of both proton and carbon-13 spectra [17] [20]. The proton nuclear magnetic resonance spectrum reveals characteristic signals for allylic methyl groups and exo-methylene protons, enabling identification of the prenyl side chain substituent [17]. Detailed spectral analysis shows distinct resonance patterns that differentiate murrangatin from closely related coumarin derivatives [17].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of fifteen distinct carbon environments, consistent with the molecular formula [17] [20]. The spectrum exhibits signals corresponding to aromatic carbons of the coumarin nucleus, aliphatic carbons of the prenyl chain, and oxygen-bearing carbons within the glycol moiety [17]. Advanced two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, facilitate complete structural assignment [17].

Specific chemical shift values provide diagnostic information for structural elucidation [17]. The exo-methylene protons typically appear as characteristic singlets, while allylic methyl groups exhibit distinctive chemical shifts that vary between diastereomeric forms [17]. These spectral differences prove essential for stereochemical assignment and purity assessment [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of murrangatin reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [25] [28]. High-resolution electrospray ionization mass spectrometry generates molecular ion peaks at mass-to-charge ratio 276, corresponding to the protonated molecular ion [4] [28]. The fragmentation pattern follows predictable pathways typical of substituted coumarins under collision-induced dissociation conditions [25].

Primary fragmentation involves loss of the prenyl side chain, generating fragments characteristic of the coumarin nucleus [25]. Secondary fragmentation pathways include loss of hydroxyl groups from the glycol moiety and methoxy group elimination from the aromatic ring [25]. These fragmentation patterns provide diagnostic information for structural confirmation and enable differentiation from isomeric compounds [25].

The mass spectrometric behavior varies between diastereomeric forms, with subtle differences in relative fragment intensities providing additional stereochemical information [25]. Advanced tandem mass spectrometry techniques enable detailed fragmentation pathway elucidation and support structural assignments derived from nuclear magnetic resonance data [25].

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the murrangatin structure [5] [34]. The carbonyl stretching vibration of the coumarin lactone appears at 1732 wave numbers per centimeter, indicating the presence of the characteristic α,β-unsaturated lactone system [34]. Aromatic carbon-carbon stretching vibrations manifest at 1600 and 1465 wave numbers per centimeter, confirming the benzopyran ring system [34].

Ultraviolet-visible spectroscopy demonstrates strong absorption bands at lambda maximum 322 nanometers, characteristic of the extended conjugation within the coumarin chromophore [5] [34]. This absorption profile provides diagnostic information for compound identification and purity assessment [34]. Additional absorption features in the ultraviolet region reflect the electronic transitions associated with the methoxy-substituted aromatic system [34].

The infrared spectrum also exhibits characteristic hydroxyl stretching vibrations from the glycol moiety, appearing as broad absorptions in the 3200-3600 wave numbers per centimeter region [34]. Carbon-hydrogen stretching vibrations from both aromatic and aliphatic portions contribute to the complex absorption pattern in the 2800-3100 wave numbers per centimeter range [34].

| Spectroscopic Technique | Key Absorption/Signal | Assignment |

|---|---|---|

| Infrared | 1732 cm⁻¹ | Coumarin carbonyl stretch [34] |

| Infrared | 1600, 1465 cm⁻¹ | Aromatic C=C stretch [34] |

| Ultraviolet-Visible | 322 nm | Coumarin chromophore [34] |

| Mass Spectrometry | m/z 276 | Molecular ion [M+H]⁺ [4] |

Physicochemical Parameters

Solubility Profile

The solubility characteristics of murrangatin have not been comprehensively documented in the available literature, representing a significant gap in the physicochemical characterization of this compound [35]. Current data sources do not provide specific solubility values in common solvents such as water, ethanol, or organic media typically used for coumarin derivatives [35]. The absence of detailed solubility data limits the ability to predict bioavailability and formulation strategies for potential applications [35].

Available storage recommendations suggest the compound exhibits sufficient stability in solid form when maintained under appropriate conditions [35]. Commercial suppliers recommend storage at temperatures between zero and four degrees Celsius for short-term preservation, or negative twenty degrees Celsius for extended storage periods [35]. These storage requirements indicate moderate thermal sensitivity typical of compounds containing vicinal diol functionalities [35].

The molecular structure suggests moderate lipophilicity based on the presence of methoxy and prenyl substituents, balanced by the hydrophilic glycol moiety [1]. Predictive algorithms indicate potential solubility in moderately polar organic solvents, though experimental validation remains necessary for accurate determination [1].

Stability Characteristics

Murrangatin demonstrates notable thermal stability, with a predicted boiling point of 500.8 ± 50.0 degrees Celsius at standard atmospheric pressure [5]. This elevated boiling point indicates substantial thermal stability under normal handling and storage conditions [5]. The flash point has been calculated at 189.5 ± 23.6 degrees Celsius, suggesting moderate flammability risk during processing or storage [5].

Vapor pressure measurements indicate extremely low volatility, with values of 0.0 ± 1.4 millimeters of mercury at twenty-five degrees Celsius [5]. This low volatility contributes to storage stability and reduces the risk of sublimation under normal conditions [5]. The stability profile supports the feasibility of standard analytical and synthetic manipulations without specialized handling requirements [5].

Chemical stability varies significantly between diastereomeric forms, particularly under acidic conditions [12]. Threo-murrangatin exhibits enhanced reactivity toward acid-catalyzed rearrangements compared to the erythro form, with differences attributed to stereoelectronic effects [12]. These reactivity differences have implications for synthetic transformations and storage under various pH conditions [12].

Partition Coefficient and Molecular Descriptors

The partition coefficient of murrangatin, expressed as XLogP3-AA, has been calculated as 1.6, indicating moderate lipophilicity within the range typical for bioactive natural products [1]. This value suggests balanced distribution between aqueous and lipid phases, potentially favorable for membrane permeability and biological activity [1]. The LogP value of 1.11 from alternative calculation methods provides consistent indication of moderate lipophilicity [5].

Molecular descriptor analysis reveals two hydrogen bond donor sites and five hydrogen bond acceptor sites, reflecting the hydroxyl groups of the glycol moiety and oxygen atoms within the coumarin structure [1]. The topological polar surface area measures 76 square Angstroms, indicating moderate polarity that supports potential membrane penetration [1]. These descriptors suggest favorable physicochemical properties for biological interactions [1].

Additional molecular descriptors include four rotatable bonds, indicating moderate conformational flexibility [1]. The heavy atom count of twenty atoms and molecular complexity value of 416 place murrangatin within the range typical for natural product lead compounds [1]. The presence of two defined stereocenters contributes to the stereochemical complexity and potential for selective biological interactions [1].

| Descriptor | Value | Implication |

|---|---|---|

| XLogP3-AA | 1.6 | Moderate lipophilicity [1] |

| Hydrogen Bond Donors | 2 | Limited donor capacity [1] |

| Hydrogen Bond Acceptors | 5 | Multiple acceptor sites [1] |

| Topological Polar Surface Area | 76 Ų | Moderate polarity [1] |

| Rotatable Bonds | 4 | Moderate flexibility [1] |

| Density | 1.3 ± 0.1 g/cm³ | Typical organic solid [5] |

| Refractive Index | 1.591 | Optical properties [5] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Dates

Explore Compound Types